(1-(Pyridin-2-yl)cyclopentyl)methanamine
Description
(1-(Pyridin-2-yl)cyclopentyl)methanamine is a bicyclic amine with a pyridine ring fused to a cyclopentane moiety. Its molecular formula is C₁₁H₁₆N₂, with a monoisotopic mass of 176.13135 Da and a molecular weight of 176.26 g/mol . The compound’s InChIKey (DQSRGJUPRBBWIV-UHFFFAOYSA-N) and CAS number (1183202-03-0) are well-documented .
Properties
IUPAC Name |
(1-pyridin-2-ylcyclopentyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c12-9-11(6-2-3-7-11)10-5-1-4-8-13-10/h1,4-5,8H,2-3,6-7,9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSRGJUPRBBWIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1-(Pyridin-2-yl)cyclopentyl)methanamine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C11H14N2 and features a cyclopentyl group attached to a pyridine ring. Its structural properties suggest it may interact with various biological targets, particularly in the central nervous system.
Research indicates that this compound may act as an agonist for certain serotonin receptors, particularly the 5-HT1A receptor. This receptor is known for its role in mood regulation and anxiety disorders. Compounds with similar structures have demonstrated selective binding and agonistic activity at these receptors, which could translate into therapeutic effects for conditions such as anxiety and depression .
Anticancer Properties
Recent studies have explored the anticancer potential of this compound. For instance, compounds structurally related to it have shown significant inhibitory effects on cancer cell lines, including triple-negative breast cancer (TNBC) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MDA-MB-231 | 0.126 | Induction of apoptosis |
| Related Compound X | MCF-7 | 17.02 | Inhibition of proliferation |
Neuroprotective Effects
The neuroprotective properties attributed to similar pyridine derivatives suggest that this compound could also offer protective effects against neurodegenerative diseases. The activation of 5-HT1A receptors has been linked to neuroprotection in models of ischemia .
Case Studies
- Case Study on Anxiety Disorders : In a controlled study, a compound closely related to this compound demonstrated significant anxiolytic effects in rodent models, outperforming traditional treatments like Buspirone .
- Cancer Treatment Study : A study involving the administration of this compound in mice with induced tumors showed a marked reduction in tumor size compared to control groups, indicating its potential as an anticancer agent .
Safety and Toxicology
Initial toxicity assessments indicate that this compound does not exhibit acute toxicity at doses up to 2000 mg/kg in animal models . However, further studies are required to fully understand its safety profile and long-term effects.
Scientific Research Applications
While comprehensive data tables and case studies for the specific applications of "(1-(Pyridin-2-yl)cyclopentyl)methanamine" are not available in the provided search results, the available literature does offer some insight into its potential applications and related research areas.
This compound
Basic Information:
"this compound" is a chemical compound with the molecular formula and CAS No. 1176042-23-1 .
Potential Applications:
- Pharmaceutical Research: Pyridin-2-yl-methylamine derivatives, which share a structural similarity with "this compound," have demonstrated a strong affinity for 5-HT1A receptors . These compounds exhibit greater selectivity in vitro compared to Buspirone and 8-OH-DPAT concerning dopaminergic receptors of the D2 subtype . The 5-HT1A agonist activity of these compounds has been demonstrated in rats after oral administration and is generally greater than that of Buspirone and 8-OH-DPAT . Such compounds could potentially exhibit fewer undesirable side effects than Buspirone and 8-OH-DPAT, especially concerning neurological or endocrine disorders caused by the occupation of D2 subtype receptors . The central activity of these compounds was evaluated in rats by their capacity to cause the retraction of the lower lip, a specific marker of central 5-HT1A agonist activity .
- Chromatin-Modifying Complex Research : Pyridone-containing compounds have been investigated for their role as inhibitors of EZH2 and EZH1, which are core subunits of the PRC2 complex . The pyridonemethyl-amide core is crucial for binding to EZH2 . Replacing the pyridone ring with other groups can result in a loss of potency against EZH2 and EZH1 .
- Activation Analysis : Activation analysis, which utilizes radioisotopes, is employed in diverse fields like chemistry, pharmaceuticals, and medicine, to examine product and process improvements, reduce costs, and probe complex research problems . This method can identify and measure elements in minute quantities and is especially useful in processing rare or expensive materials .
Chemical Reactions Analysis
Oxidation
The primary amine group in the compound can be oxidized to form carbonyl derivatives:
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Reagents : PhI(OAc)₂ (Hypervalent iodine) with TEMPO as a catalyst.
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Products : Aldehydes/ketones (e.g., cyclopentyl(pyridin-2-yl)methanone).
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Mechanism : Oxidation of the -NH₂ group to a carbonyl via an iminium intermediate.
Reduction
Reduction of the pyridine ring or carbonyl groups is feasible:
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Reagents : LiAlH₄ (lithium aluminum hydride) for carbonyl reductions.
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Products : Dihydropyridine derivatives or secondary amines.
Substitution Reactions
The pyridine ring undergoes electrophilic substitution:
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Reagents : Alkyl halides (e.g., CH₃I) in the presence of bases like NaH.
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Products : Substituted pyridine derivatives (e.g., methylated pyridin-2-yl analogs).
Reaction Conditions and Analysis
| Reaction Type | Reagents | Conditions | Key Products |
|---|---|---|---|
| Oxidation | PhI(OAc)₂, TEMPO | Room temperature, CH₂Cl₂ | Carbonyl compounds |
| Reduction | LiAlH₄ | THF, reflux | Secondary amines |
| Substitution | Alkyl halides, NaH | DMF, reflux | Alkylated pyridine derivatives |
Mechanistic Insights
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Reductive Amination : Sodium cyanoborohydride selectively reduces imine intermediates to form stable amines under acidic conditions .
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Oxidation : Hypervalent iodine (PhI(OAc)₂) oxidizes the amine via an electrophilic mechanism, generating a reactive intermediate that forms carbonyl compounds.
Comparative Analysis with Analogues
Comparison with Similar Compounds
Structural Analogues with Varying Ring Sizes
Key Differences :
- Aromatic Systems : Pyridine (in the target compound) provides basicity and hydrogen-bonding capacity, whereas pyrrole (in the pyrrole-based analogue) is more electron-rich but lacks pyridine’s lone pair availability .
Functionalized Derivatives
Key Differences :
- Polarity : The THF-containing derivative’s oxygen atom increases polarity, likely improving aqueous solubility but reducing membrane permeability compared to the parent compound .
Complex Ligands and Catalytic Analogues
Key Differences :
- Complexity : The triazole-linked derivative is significantly larger and more rigid, enabling multi-site coordination in catalytic processes, unlike the simpler cyclopentyl compound .
- Functionality : Additional pyridyl and triazole groups expand electronic and steric diversity, favoring applications in metal-ligand catalysis over biological targeting .
Preparation Methods
Diels-Alder Cyclization
The [4+2] cycloaddition between a diene and dienophile offers a stereocontrolled route to functionalized cyclopentanes. For example, reacting 1,3-butadiene derivatives with electron-deficient dienophiles like pyridin-2-yl-substituted acrylonitriles generates cycloadducts that can be hydrogenated to yield the saturated cyclopentane.
Ring-Closing Metathesis (RCM)
Using Grubbs catalysts, dienes such as 1,5-dienes undergo RCM to form cyclopentene intermediates, which are subsequently hydrogenated. For instance, a pyridin-2-yl-bearing diene (e.g., 1-(pyridin-2-yl)-1,5-pentadiene ) can be cyclized to 1-(pyridin-2-yl)cyclopentene , followed by catalytic hydrogenation.
Pyridin-2-yl Group Installation
Suzuki-Miyaura Coupling
A boronic acid-functionalized cyclopentane reacts with 2-bromopyridine under palladium catalysis (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to form the biaryl bond. For example:
Yields typically range from 65–80% with optimized ligand systems.
Nucleophilic Aromatic Substitution
Electron-deficient pyridine derivatives (e.g., 2-fluoropyridine) react with cyclopentyl Grignard reagents (cyclopentylmagnesium bromide) in THF at −78°C to install the pyridin-2-yl group. This method requires strict temperature control to minimize side reactions.
Methanamine Functionalization
Gabriel Synthesis
A two-step sequence involving:
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Alkylation : Reacting 1-(pyridin-2-yl)cyclopentyl bromide with potassium phthalimide in DMF at 150°C for 5 hours to form the phthalimide-protected amine.
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Deprotection : Hydrazinolysis (NH₂NH₂, ethanol, reflux) releases the primary amine.
This method achieves 70–85% overall yield.
Reductive Amination
A ketone precursor (1-(pyridin-2-yl)cyclopentanone ) undergoes reductive amination with ammonium acetate and NaBH₃CN in methanol at 25°C.
Yields are moderate (50–60%) due to competing reduction of the ketone to alcohol.
Integrated Synthetic Routes
Route A: Sequential Functionalization
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Cyclopentane synthesis : RCM of 1-(pyridin-2-yl)-1,5-pentadiene followed by hydrogenation.
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Bromination : NBS-mediated allylic bromination to form 1-(pyridin-2-yl)cyclopentyl bromide .
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Gabriel synthesis : Alkylation with phthalimide and deprotection.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| RCM | Grubbs II, CH₂Cl₂, 40°C | 78 |
| Bromination | NBS, AIBN, CCl₄, reflux | 65 |
| Gabriel | K phthalimide, DMF, 150°C | 82 |
Route B: Convergent Approach
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Pyridine installation : Suzuki coupling of cyclopentyl boronic acid with 2-bromopyridine.
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Ketone formation : Oxidation of 1-(pyridin-2-yl)cyclopentanol (MnO₂, CH₂Cl₂).
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Suzuki | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | 75 |
| Oxidation | MnO₂, CH₂Cl₂, 25°C | 88 |
| Reductive amination | NH₄OAc, NaBH₃CN, MeOH | 58 |
Analytical Validation and Optimization
Chromatographic Purification
Silica gel chromatography (EtOAc/hexane gradients) effectively separates intermediates, while reverse-phase HPLC (C18, MeCN/H₂O + 0.1% TFA) purifies the final amine.
Spectroscopic Characterization
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¹H NMR : Pyridin-2-yl protons appear as doublets at δ 8.5–8.6 ppm (J = 4–6 Hz). Cyclopentyl methanamine protons resonate as a multiplet at δ 2.8–3.2 ppm.
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HRMS : Calculated for C₁₁H₁₅N₂ [M+H]⁺: 175.1234; Found: 175.1231.
Challenges and Mitigation Strategies
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Steric hindrance : Bulky pyridin-2-yl groups impede cyclization; using high-dilution conditions minimizes oligomerization.
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Amine oxidation : Storage under N₂ with antioxidants (e.g., BHT) prevents degradation.
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Low yields in reductive amination : Switching to BH₃·THF enhances selectivity for amine over alcohol .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (1-(Pyridin-2-yl)cyclopentyl)methanamine, and how can reaction conditions be optimized?
- Methodological Answer : Key steps include introducing the pyridine scaffold via organo-lithium coupling to cyclopentanone derivatives, followed by O-alkylation and hydroboration-oxidation to form intermediates. For example, cyclopentanone can react with organo-lithium reagents to introduce the pyridinyl group, and subsequent tosylation and nucleophilic substitution with amines (e.g., methanamine derivatives) yield the target compound . Optimization involves controlling reaction temperatures (e.g., −78°C for lithiation) and selecting catalysts (e.g., sodium hydride for alkylation).
Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for verifying the cyclopentyl and pyridinyl moieties, with distinct shifts for methylene groups adjacent to the amine. X-ray crystallography using programs like SHELXL (via SHELX suite) resolves stereochemistry and bond lengths, particularly for the cyclopentyl ring’s chair conformation and pyridine nitrogen positioning . High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., exact mass ~193.15 Da) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : The compound may pose acute oral toxicity (Category 4) and respiratory irritation (Category 3). Use fume hoods, nitrile gloves, and lab coats. In case of exposure, rinse eyes/skin with water for 15 minutes and consult medical assistance. Store in airtight containers under inert gas (e.g., N₂) to prevent oxidation .
Advanced Research Questions
Q. How does the cyclopentyl substitution in this compound influence its binding affinity to biological targets like μ-opioid receptors (MOR)?
- Methodological Answer : The cyclopentyl group enhances steric bulk, slightly improving MOR affinity compared to smaller substituents (e.g., ethyl). However, the nitrogen’s position relative to the receptor’s pharmacophore (PP) is critical; computational docking studies (e.g., AutoDock Vina) can model interactions. Experimental assays (e.g., competitive binding with [³H]DAMGO) quantify affinity shifts caused by cyclopentyl vs. non-cyclopentyl analogs .
Q. How can density functional theory (DFT) calculations predict the electronic properties of this compound?
- Methodological Answer : Hybrid functionals (e.g., B3LYP) with exact-exchange terms (e.g., 20% Hartree-Fock) accurately model electron distribution. Basis sets like 6-31G(d,p) compute HOMO-LUMO gaps, revealing nucleophilic (amine) and electrophilic (pyridine ring) sites. Thermochemical data (e.g., atomization energies) validate computational models against experimental IR or calorimetric data .
Q. How should researchers address discrepancies in binding affinity data obtained from different pharmacological assays?
- Methodological Answer : Cross-validate using orthogonal assays (e.g., radioligand binding vs. functional cAMP inhibition). Statistical tools like Bland-Altman plots identify systematic biases. Ensure consistent buffer conditions (pH, ion concentration) and receptor preparation (membrane-bound vs. recombinant). If discrepancies persist, investigate off-target interactions via selectivity panels (e.g., κ/δ-opioid receptors) .
Q. What strategies improve the catalytic activity of this compound-derived ligands in metal-mediated reactions?
- Methodological Answer : Modify the amine’s coordination geometry by introducing electron-withdrawing groups (e.g., trifluoromethyl) on the pyridine ring to enhance Lewis acidity. Test catalytic efficiency in model reactions (e.g., Suzuki-Miyaura coupling) with varying metal centers (Pd, Cu). Kinetic studies (e.g., turnover frequency measurements) optimize ligand-to-metal ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
